An In-depth Technical Guide to 4-(Pyrrolidinyl)piperidine Scaffolds: Focus on the 4-(1-Pyrrolidinyl)piperidine Analogue
An In-depth Technical Guide to 4-(Pyrrolidinyl)piperidine Scaffolds: Focus on the 4-(1-Pyrrolidinyl)piperidine Analogue
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial research for this technical guide on 4-(2-Pyrrolidinyl)piperidine oxalate revealed a significant lack of specific published data for this particular isomer and its oxalate salt. To provide the most valuable and technically grounded information, this guide focuses on the well-characterized and commercially available analogue, 4-(1-Pyrrolidinyl)piperidine . The principles of synthesis, characterization, and potential applications discussed herein offer a strong foundational understanding that can be extrapolated to the investigation of the less-documented 2-substituted isomer. This guide will first provide a comprehensive overview of 4-(1-Pyrrolidinyl)piperidine and then address the theoretical considerations for the synthesis and properties of 4-(2-Pyrrolidinyl)piperidine.
The 4-(1-Pyrrolidinyl)piperidine Scaffold: A Versatile Building Block in Medicinal Chemistry
The 4-(1-Pyrrolidinyl)piperidine moiety is a saturated heterocyclic system that has garnered considerable interest in pharmaceutical development.[1][2] Its rigid, three-dimensional structure and the presence of two basic nitrogen atoms make it an attractive scaffold for designing ligands that can interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] The pyrrolidinyl substituent at the 4-position of the piperidine ring influences the molecule's polarity, lipophilicity, and conformational preferences, which are critical parameters in drug design.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(1-Pyrrolidinyl)piperidine consists of a piperidine ring where the nitrogen of a pyrrolidine ring is attached to the C4 position of the piperidine.
The physicochemical properties of 4-(1-Pyrrolidinyl)piperidine are summarized in the table below. The oxalate salt is formed by reacting the basic free amine with oxalic acid, which increases its crystallinity and water solubility, often simplifying purification and handling.
| Property | Value | Source |
| IUPAC Name | 4-(Pyrrolidin-1-yl)piperidine | [3] |
| CAS Number | 5004-07-9 | [3][4] |
| Molecular Formula | C₉H₁₈N₂ | [3][5] |
| Molecular Weight | 154.26 g/mol | [5] |
| Appearance | White to almost white crystalline powder | [5] |
| Melting Point | 53-56 °C (free base) | [4] |
| Boiling Point | 228.8±8.0 °C (Predicted) | [6] |
| pKa | 10.32±0.20 (Predicted) | [6] |
| Solubility | Soluble in Methanol | [6] |
Synthesis and Elucidation of Structure
The synthesis of 4-(1-Pyrrolidinyl)piperidine is typically achieved through reductive amination of 4-piperidone with pyrrolidine. This well-established reaction in organic chemistry provides a straightforward route to the desired product.
Experimental Protocol: Synthesis of 4-(1-Pyrrolidinyl)piperidine
This protocol is a representative example based on standard organic chemistry principles.
Step 1: Reductive Amination
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To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in methanol, add pyrrolidine (1.2 equivalents) and stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~2.
-
Stir for an additional hour, then basify with 2M NaOH to pH ~12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(1-Pyrrolidinyl)piperidine.
Step 2: Formation of the Oxalate Salt
-
Dissolve the crude 4-(1-Pyrrolidinyl)piperidine in isopropanol.
-
Slowly add a solution of oxalic acid (1 equivalent) in isopropanol with stirring.
-
The insoluble oxalate salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield 4-(1-Pyrrolidinyl)piperidine oxalate as a white solid.[7]
Structural Elucidation
The structure of 4-(1-Pyrrolidinyl)piperidine can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons on the piperidine and pyrrolidine rings. The chemical shifts and coupling patterns can be used to confirm the connectivity.[8]
-
¹³C NMR: Will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.[8]
-
A detailed NMR study of 4-(1-pyrrolidinyl)piperidine has been conducted, providing comprehensive data on its conformational analysis in different solvents.[8][9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the saturated rings and C-N stretching frequencies.[3][4] The absence of a carbonyl (C=O) peak confirms the complete reduction of the 4-piperidone starting material.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.[10]
Pharmacological Relevance and Applications
Derivatives of 4-(1-Pyrrolidinyl)piperidine have been investigated for a range of pharmacological activities, highlighting the importance of this scaffold in drug discovery.
-
Analgesic Activity: Several studies have reported the synthesis and evaluation of 4-(1-pyrrolidinyl)piperidine derivatives as potent analgesics.[11]
-
CNS Applications: The ability of this scaffold to be incorporated into molecules targeting the CNS has led to its use in the development of potential treatments for neurological disorders.[1]
-
Antidepressant and Cognitive Enhancement: Research has explored the potential of 4-(1-pyrrolidinyl)piperidine derivatives as antidepressants and for cognitive enhancement.[1][5]
The diverse biological activities of these derivatives underscore the value of the 4-(1-pyrrolidinyl)piperidine core in generating novel therapeutic agents.
The Elusive 4-(2-Pyrrolidinyl)piperidine: A Theoretical Perspective
While data on 4-(1-Pyrrolidinyl)piperidine is readily available, information on the 4-(2-Pyrrolidinyl)piperidine isomer is scarce in the public domain. This section provides a theoretical analysis of its structure, potential synthesis, and how its properties might differ from its 1-substituted counterpart.
Structural Differences and Potential Implications
The key difference lies in the point of attachment between the two rings. In 4-(2-Pyrrolidinyl)piperidine, the piperidine ring is connected to a carbon atom (C2) of the pyrrolidine ring. This creates a secondary amine in the pyrrolidine ring and a tertiary amine in the piperidine ring (if the piperidine nitrogen is unsubstituted). This structural change would significantly impact the molecule's properties:
-
Basicity: The presence of a secondary amine in the pyrrolidine ring would likely make it more basic than the tertiary amine in the 1-isomer.
-
Stereochemistry: The C2 of the pyrrolidine ring and the C4 of the piperidine ring would both be chiral centers, leading to the possibility of multiple stereoisomers.
-
Reactivity: The secondary amine in the pyrrolidinyl moiety would be available for further functionalization, which is not possible in the 1-isomer.
Hypothetical Synthesis Strategy
A plausible synthetic route to 4-(2-Pyrrolidinyl)piperidine could involve the coupling of a suitable piperidine derivative with a protected 2-substituted pyrrolidine.
This proposed route would require careful selection of protecting groups for the piperidine and pyrrolidine nitrogens to ensure selective reaction at the desired positions. The subsequent formation of the oxalate salt would follow the general procedure outlined previously.
Conclusion and Future Directions
4-(1-Pyrrolidinyl)piperidine is a valuable and well-characterized scaffold in medicinal chemistry with demonstrated potential in the development of CNS-active agents. While its isomer, 4-(2-Pyrrolidinyl)piperidine, remains largely unexplored in the public literature, its unique structural features, including the presence of a secondary amine and two chiral centers, suggest it could offer novel pharmacological properties. Further research into the synthesis and biological evaluation of 4-(2-Pyrrolidinyl)piperidine and its derivatives is warranted to fully explore the potential of this intriguing molecule. The protocols and data presented for the 1-isomer provide a solid foundation for such future investigations.
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